molecular formula C14H26O2 B11748581 5-Tetradecenoic acid CAS No. 5684-69-5

5-Tetradecenoic acid

Cat. No.: B11748581
CAS No.: 5684-69-5
M. Wt: 226.35 g/mol
InChI Key: AFGUVBVUFZMJMX-MDZDMXLPSA-N
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Description

5-Tetradecenoic acid (5-T, C14H26O2) is a monounsaturated long-chain fatty acid with a 14-carbon backbone and a double bond at the fifth position in the cis (Z) configuration (IUPAC name: (Z)-tetradec-5-enoic acid) . It is also known as physeteric acid (CAS: 544-66-1) and is classified as an omega-9 fatty acid (C14:1ω9) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5684-69-5

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(E)-tetradec-5-enoic acid

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)/b10-9+

InChI Key

AFGUVBVUFZMJMX-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCC(=O)O

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H26O2
  • Molecular Weight : 226.37 g/mol
  • CAS Number : 544-66-1
  • IUPAC Name : tetradec-5-enoic acid

5-Tetradecenoic acid features a cis double bond at the fifth carbon position, influencing its chemical reactivity and biological activity. Its structure allows it to participate in various metabolic processes and chemical reactions.

Chemistry

This compound serves as an intermediate in the synthesis of other long-chain fatty acids and complex lipids. It is utilized in various chemical reactions, including:

  • Oxidation : Producing volatile compounds and oxidized derivatives.
  • Reduction : Converting to tetradecanoic acid.
  • Substitution : Forming esters and amides.

Biology

In biological systems, this compound plays a crucial role in lipid metabolism. It is incorporated into triglycerides, influencing membrane fluidity and function. Its metabolism primarily occurs through mitochondrial beta-oxidation, involving enzymes like very long-chain acyl-CoA dehydrogenase.

Medicine

Research indicates that this compound may serve as a potential biomarker for diagnosing diseases such as non-small cell lung cancer. Elevated levels of this fatty acid have been observed in patients with very long-chain acyl-CoA dehydrogenase deficiency (VLCADD), a genetic disorder affecting fatty acid metabolism.

Industry

The compound is utilized in the production of surfactants, lubricants, and other industrial chemicals. Its unique properties make it valuable in formulating products that require specific lipid characteristics.

Comparative Analysis with Related Compounds

CompoundStructureBiological Activity
This compoundC14H26O2Role in lipid metabolism; potential biomarker for cancer
Tetradecanoic AcidC14H28O2Saturated counterpart; less biologically active
Myristoleic AcidC14H28O2Exhibits cytotoxic properties; studied for cancer treatment

Fatty Acid Metabolism Disorders

Studies have demonstrated that patients with VLCADD exhibit elevated levels of this compound in their plasma. This finding supports its role as an intermediate in unsaturated fatty acid metabolism.

Antitumor Activity

Research has explored the potential antitumor properties of this compound, particularly its efficacy against specific cancer cell lines. Experimental data suggest that it may inhibit tumor growth through various mechanisms.

Impact on Membrane Integrity

Investigations into the effects of this compound on cellular membranes indicate that it can influence membrane integrity and fluidity, which are critical for cellular function and signaling pathways.

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • Molecular weight : 226.355 g/mol
  • logP : 5.77 (lipophilic)
  • pKa : 4.89 (weakly acidic) .
  • Biological roles: Metabolic marker: Elevated in plasma of patients with very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, indicating impaired fatty acid β-oxidation . Pheromone precursor: Biosynthesized via Δ5 desaturases in moths (Ctenopseustis obliquana and C. herana) for sex pheromone production . Behavioral signaling: Mediates larval attraction and species-specific social behaviors in Drosophila melanogaster and related species .

Comparison with Structurally Similar Compounds

5-Tetradecenoic acid shares structural similarities with other tetradecenoic acid isomers and longer-chain unsaturated fatty acids. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Structure (C:DB; Position; Configuration) Biological Roles Associated Conditions/Sources References
This compound C14:1; Δ5; cis (Z) - VLCAD deficiency marker
- Insect pheromone
- OSA biomarker
Human plasma, Drosophila, moths
cis-Tetradec-7-enoic acid C14:1; Δ7; cis Classified as a long-chain fatty acid (ChEBI) Metabolic studies (unmeasured in mGWAS)
Myristoleic acid C14:1; Δ9; cis Component of plant/animal lipids Natural oils (e.g., whale oil, seed oils)
(Z)-7-Tetradecenoic acid C14:1; Δ7; cis Co-pheromone in Drosophila
Species-specific attraction/repulsion behaviors
D. melanogaster, D. sechellia larval residue
5-Eicosatetraenoic acid C20:4; Δ5; cis Precursor to 5-HETE
OSA biomarker (less specific than 5-T)
Human urine
4-Tetradecenoic acid C14:1; Δ4; cis Phylogenetic studies (plant fatty acid diversity) Plant metabolic networks

Key Findings:

Positional Isomerism and Classification: 5-T and cis-tetradec-7-enoic acid (Δ7) are both C14:1 fatty acids but differ in double bond position. Despite this, ChEBI classifies them separately (5-T as "unsaturated," Δ7 as "long-chain"), highlighting inconsistencies in biochemical annotation systems . In Drosophila, the Δ5 vs. Δ7 position determines species-specific responses: (Z)-5-T and (Z)-7-T synergistically attract D. melanogaster larvae but are produced in lower quantities in D. simulans, contributing to reproductive isolation .

Functional Divergence in Metabolism: 5-T accumulates in VLCAD deficiency due to blocked β-oxidation, whereas 4-decenoic acid (C10:1ω6) and 4,7-decadienoic acid (C10:2ω3) are elevated in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency . In moths, Δ5 desaturases specifically produce 5-T for pheromone biosynthesis, while Δ6 desaturases in Antheraea pernyi generate Δ6-monounsaturated fatty acids .

Diagnostic Utility: In OSA, 5-T and 5-HETE are elevated in urine, but 5-HETE shows stronger correlation with apnea-hypopnea index (AHI) and oxygen saturation levels .

Research Implications and Gaps

  • Structural-Activity Relationships : The Δ5 position in 5-T enhances its role as a metabolic intermediate in disorders like VLCAD deficiency, whereas Δ7/Δ9 isomers are more linked to lipid storage or signaling .
  • Evolutionary Adaptations: Moth Δ5 desaturases and Drosophila pheromone receptors demonstrate how minor structural changes (e.g., double bond position) drive functional specialization and ecological niche partitioning .
  • Unresolved Questions :
    • Why ChEBI classifies Δ5 and Δ7 isomers differently despite similar chain lengths .
    • Mechanisms by which 5-T contributes to hemostasis in Moutan Cortex charcoal .

Biological Activity

5-Tetradecenoic acid, also known as (Z)-tetradec-5-enoic acid, is a monounsaturated fatty acid with significant biological activity. This compound has garnered attention due to its roles in metabolic processes, potential therapeutic applications, and its unique structural properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

  • IUPAC Name : (Z)-tetradec-5-enoic acid
  • Molecular Formula : C₁₄H₂₆O₂
  • Molecular Weight : 226.35 g/mol
  • CAS Number : 544-66-1

The compound features a cis double bond at the 5th carbon position, which influences its reactivity and biological roles compared to its saturated counterparts and other unsaturated fatty acids.

The biological activity of this compound primarily involves its incorporation into triglycerides and its role in fatty acid metabolism. It is metabolized by enzymes such as very long-chain acyl-CoA dehydrogenase, which is crucial for mitochondrial beta-oxidation processes.

Comparison with Other Fatty Acids

CompoundTypeKey Characteristics
This compoundMonounsaturatedCis configuration; involved in triglyceride metabolism
Tetradecanoic AcidSaturatedNo double bonds; serves as a baseline for comparison
9-Tetradecenoic AcidMonounsaturatedDouble bond at the 9th carbon; different metabolic roles

Biological Activities

  • Metabolic Role :
    • This compound plays a significant role in fatty acid metabolism, particularly in tissues affected by mitochondrial beta-oxidation defects. Its presence can indicate metabolic disorders and is studied as a potential biomarker for diseases such as non-small cell lung cancer .
  • Antiviral Properties :
    • Research indicates that fatty acids, including this compound, can inhibit the assembly of viruses such as HIV by altering myristoylation patterns, which are critical for viral assembly .
  • Anti-Virulence Activity :
    • In studies involving Pseudomonas aeruginosa, this compound has demonstrated anti-virulence properties by modulating quorum sensing and type III secretion systems, thereby reducing pathogenicity without affecting bacterial viability .
  • Inhibition of Fatty Acid Activation :
    • The compound has been shown to inhibit specific acyl-CoA synthetases in Saccharomyces cerevisiae, suggesting potential applications in metabolic engineering and therapeutic interventions targeting fatty acid metabolism .

Case Study: Metabolic Disorders

A study highlighted the increased serum levels of this compound in patients with very long-chain acyl-CoA dehydrogenase deficiency, underscoring its potential role as a biomarker for diagnosing fatty acid oxidation disorders .

Research Findings on Antiviral Activity

Research conducted on the effects of fatty acids on HIV assembly revealed that modifications in fatty acid profiles could influence viral replication dynamics. The selective inhibition of myristoylation by compounds like this compound suggests avenues for developing antiviral therapies .

Q & A

Q. Basic Research Focus

  • Ethics : Adhere to ARRIVE guidelines for reporting animal experiments.
  • Methodology : Use double-blind protocols to eliminate observer bias in pheromone assays. Control for environmental variables (e.g., humidity, light cycles) that may alter lipid stability . Validate behavioral outcomes with multiple assays (e.g., Y-maze, chemotaxis) to ensure reproducibility .

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